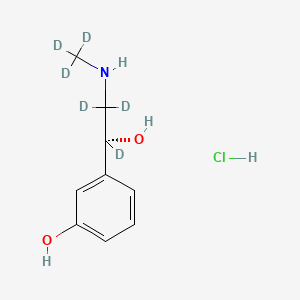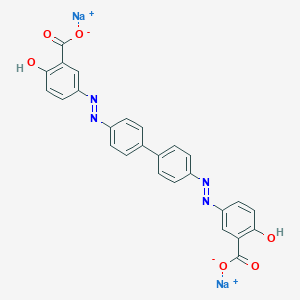
Chrysamine G disodium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
It is a lipophilic compound that can penetrate the blood-brain barrier and is primarily used as a probe for amyloid deposition in Alzheimer’s disease . Chrysamine G binds to beta-amyloid fibrils, making it useful in quantifying cerebral amyloid β deposition in Alzheimer’s disease pathological studies .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Chrysamine G is synthesized through a series of chemical reactions involving the coupling of 3-acetylamino-N,N-diethylaniline with 2-hydroxybenzoic acid. The process involves double nitriding and subsequent coupling reactions . The compound is then purified to achieve a high level of purity, typically ≥95% (HPLC) .
Industrial Production Methods
Industrial production of Chrysamine G involves large-scale synthesis using similar chemical routes as described above. The process is optimized for yield and purity, ensuring that the final product meets the required specifications for research and industrial applications .
Análisis De Reacciones Químicas
Types of Reactions
Chrysamine G undergoes various chemical reactions, including:
Oxidation: Chrysamine G can be oxidized under specific conditions to form different oxidation products.
Reduction: The compound can be reduced using common reducing agents.
Substitution: Chrysamine G can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Various reagents, depending on the desired substitution, can be used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different carboxylic acid derivatives, while reduction may produce amine derivatives .
Aplicaciones Científicas De Investigación
Chrysamine G has a wide range of scientific research applications, including:
Chemistry: Used as a probe for studying amyloid fibrils and protein aggregation.
Medicine: Utilized in pathological studies to quantify cerebral amyloid β deposition in Alzheimer’s disease.
Mecanismo De Acción
Chrysamine G exerts its effects by binding to beta-amyloid fibrils. This binding inhibits the aggregation of amyloid β, thereby reducing amyloid plaque formation in the brain. The compound’s ability to cross the blood-brain barrier enhances its effectiveness in targeting cerebral amyloid deposits . The molecular targets include beta-amyloid proteins, and the pathways involved are related to amyloid aggregation and deposition .
Comparación Con Compuestos Similares
Chrysamine G is compared with other similar compounds such as Congo red and curcumin analogs. Unlike Congo red, Chrysamine G is more lipophilic and can cross the blood-brain barrier more effectively . Curcumin analogs also show promise in inhibiting amyloid aggregation, but Chrysamine G has a higher affinity for beta-amyloid fibrils .
List of Similar Compounds
- Congo red
- Curcumin analogs
- Direct Blue 6
- Direct Blue 15
- Sudan Orange G
Chrysamine G stands out due to its high affinity for beta-amyloid fibrils and its ability to penetrate the blood-brain barrier, making it a valuable tool in Alzheimer’s disease research .
Propiedades
Fórmula molecular |
C26H16N4Na2O6 |
|---|---|
Peso molecular |
526.4 g/mol |
Nombre IUPAC |
disodium;5-[[4-[4-[(3-carboxylato-4-hydroxyphenyl)diazenyl]phenyl]phenyl]diazenyl]-2-hydroxybenzoate |
InChI |
InChI=1S/C26H18N4O6.2Na/c31-23-11-9-19(13-21(23)25(33)34)29-27-17-5-1-15(2-6-17)16-3-7-18(8-4-16)28-30-20-10-12-24(32)22(14-20)26(35)36;;/h1-14,31-32H,(H,33,34)(H,35,36);;/q;2*+1/p-2 |
Clave InChI |
AZOPGDOIOXKJRA-UHFFFAOYSA-L |
SMILES canónico |
C1=CC(=CC=C1C2=CC=C(C=C2)N=NC3=CC(=C(C=C3)O)C(=O)[O-])N=NC4=CC(=C(C=C4)O)C(=O)[O-].[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


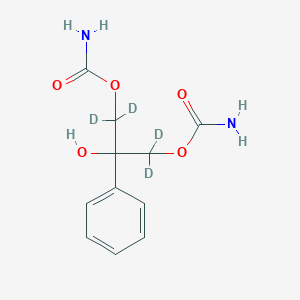

![(1R,5S,6R,7R,10R,11R,14R,15S,20R,21R)-21-[(2R)-2-amino-2,3,3-trimethylbutoxy]-20-(5-carbamoyl-1,2,4-triazol-1-yl)-5,7,10,15-tetramethyl-7-[(2R)-3-methylbutan-2-yl]-17-oxapentacyclo[13.3.3.01,14.02,11.05,10]henicos-2-ene-6-carboxylic acid](/img/structure/B12423255.png)
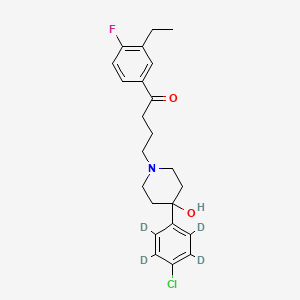
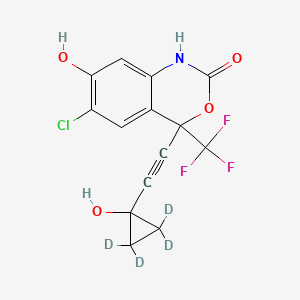
![disodium;[2-[(8S,9R,10S,11S,13S,14S,16S,17R)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] phosphate](/img/structure/B12423278.png)
![N-[(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl]-2-oxo-3-propan-2-ylbenzimidazole-1-carboxamide;chloride](/img/structure/B12423279.png)
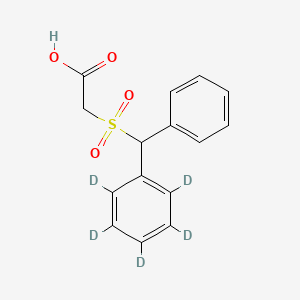

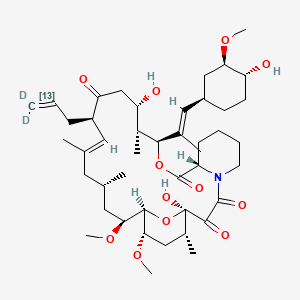
![(3S)-3-(4-aminobutyl)-1-[[4-fluoro-2-(3-methylimidazol-4-yl)phenyl]methyl]-4-hydroxy-4-oxo-1,4lambda5-azaphosphinane-3-carboxylic acid](/img/structure/B12423304.png)


